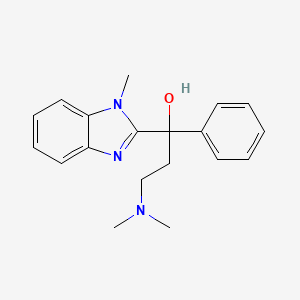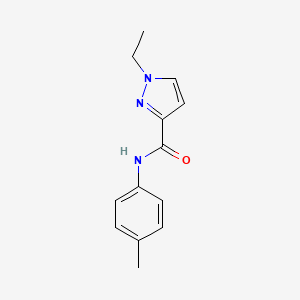
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol is a complex organic compound that features a benzimidazole ring, a dimethylamino group, and a phenylpropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation: The benzimidazole ring is then alkylated using methyl iodide to introduce the 1-methyl group.
Addition of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of Phenylpropanol Moiety: The final step involves the addition of the phenylpropanol group through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the dimethylamino and phenylpropanol groups.
1-Phenylpropan-1-ol: Contains the phenylpropanol moiety but lacks the benzimidazole and dimethylamino groups.
Dimethylaminobenzimidazole: Contains both the benzimidazole and dimethylamino groups but lacks the phenylpropanol moiety.
Propiedades
IUPAC Name |
3-(dimethylamino)-1-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-21(2)14-13-19(23,15-9-5-4-6-10-15)18-20-16-11-7-8-12-17(16)22(18)3/h4-12,23H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZZOPALKBZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CCN(C)C)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,4-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1,3-oxazole-5-carboxamide](/img/structure/B6055321.png)

![Ethyl 1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)piperidine-3-carboxylate](/img/structure/B6055352.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![2-(2-morpholinoethyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)
![1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B6055372.png)
![N-cyclopropyl-3-[1-(naphthalene-2-carbonyl)piperidin-3-yl]propanamide](/img/structure/B6055379.png)
![1-[(4-Methylsulfanylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![ETHYL 4-{3-[4-(AZEPANE-1-CARBONYL)PIPERIDIN-1-YL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B6055405.png)

![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![2,2-dimethyl-N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B6055423.png)
![N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
